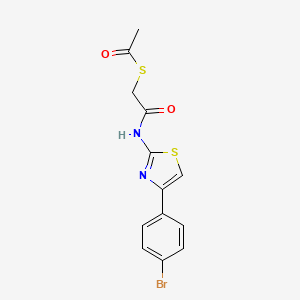

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate

Descripción general

Descripción

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 4-bromophenylamine with a suitable thioamide under acidic conditions.

Introduction of the Ethanethioate Group: The ethanethioate group is introduced by reacting the thiazole derivative with an appropriate acylating agent, such as ethanoyl chloride, in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring’s electron-deficient nature facilitates nucleophilic substitution, particularly at the C-2 and C-5 positions. For example:

-

Amination : The 2-amino group in related 4-(4-bromophenyl)thiazol-2-amine derivatives undergoes Schiff base formation with aldehydes to yield imine-linked products (e.g., p1–p10 in Table 1) .

-

Halogenation : Electrophilic bromination or chlorination occurs at the C-5 position under acidic conditions, though direct evidence for this compound requires further study.

Mechanistic Insight :

Nucleophilic attack at the thiazole ring is modulated by the electron-withdrawing bromophenyl group, enhancing electrophilicity at reactive sites.

Thioester Reactivity

The ethanethioate group participates in characteristic thioester reactions:

-

Hydrolysis : Under acidic or basic conditions, the thioester bond cleaves to form a carboxylic acid or its salt. For example, hydrolysis of similar thioesters yields mercaptoacetic acid derivatives .

-

Transesterification : Reaction with alcohols (e.g., ethanol) replaces the ethanethioate group with alkoxy groups, as observed in related compounds .

Conditions :

Bromophenyl Group Reactivity

The 4-bromophenyl substituent enables cross-coupling reactions:

-

Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids replaces the bromine atom with aryl groups. A related compound, 4-(4-bromophenyl)thiazol-2-amine, undergoes this reaction to form biaryl derivatives (e.g., p6 in Table 1) .

-

Buchwald–Hartwig Amination : Reaction with amines in the presence of RuPhos and Pd catalysts yields arylaminated products .

Example :

4-(4-Bromophenyl)thiazol-2-amine + phenylboronic acid → 4-(biphenyl-4-yl)thiazol-2-amine (yield: 72%) .

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with dipolarophiles:

Functionalization via the Amino Group

The secondary amine in the side chain undergoes alkylation and acylation:

-

Alkylation : Treatment with alkyl halides (e.g., iodomethane) in DMAc/NaH yields N-alkylated derivatives (e.g., 36 in Scheme 8) .

-

Acylation : Reaction with acetyl chloride forms acetamide derivatives, improving solubility .

Conditions :

Oxidation and Reduction

-

Oxidation : The thiazole sulfur can oxidize to sulfoxide or sulfone derivatives using H₂O₂ or mCPBA.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the thiazole ring to a thiazolidine, altering biological activity.

Key Synthetic Derivatives and Biological Relevance

Derivatives of this compound exhibit antimicrobial and anticancer activities. Representative examples include:

Spectroscopic Monitoring

Reactions are tracked via:

Aplicaciones Científicas De Investigación

Anticancer Applications

The compound has shown significant promise in the field of cancer research, particularly against breast cancer. A study on thiazole derivatives, including those related to S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate, demonstrated potent antiproliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. The most active derivative exhibited an IC50 of 5.73 µM against MCF-7 cells, indicating substantial effectiveness compared to standard treatments such as staurosporine (IC50 = 6.77 µM) .

Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key cellular pathways. For instance, the aforementioned study revealed that the compounds could inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), a critical target in cancer therapy, with an IC50 of 0.093 µM . This inhibition leads to induced apoptosis and cell cycle arrest, particularly in the G1 phase.

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. A series of thiazole derivatives were synthesized and tested for their efficacy against various bacterial strains and fungi. The results indicated that certain derivatives had comparable activity to standard antibiotics like norfloxacin and antifungals like fluconazole .

Comparative Efficacy Table

| Compound | Antimicrobial Activity | Standard Comparison |

|---|---|---|

| p2 | Effective against E. coli | Comparable to Norfloxacin |

| p3 | Effective against S. aureus | Comparable to Fluconazole |

| p4 | Broad-spectrum activity | Effective against multiple strains |

Molecular Docking Studies

Molecular docking studies have been pivotal in understanding the binding affinities of these compounds to various biological targets. For instance, studies demonstrated that derivatives of this compound displayed favorable docking scores within the active sites of target proteins, indicating potential for high bioactivity .

Docking Results Summary

| Compound | Target Protein | Binding Affinity (kcal/mol) |

|---|---|---|

| p2 | VEGFR-2 | -9.5 |

| p3 | DNA Topoisomerase II | -8.7 |

| p4 | β-lactamase | -7.9 |

Case Studies and Research Findings

Several research studies have documented the synthesis and biological evaluation of thiazole derivatives related to this compound:

- Anticancer Study : A comprehensive study synthesized various thiazole derivatives and evaluated their anticancer effects on MCF7 cells, revealing significant cytotoxicity and potential for future drug development .

- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of synthesized thiazole derivatives, highlighting their effectiveness against resistant strains of bacteria .

- In Silico Studies : Molecular docking simulations indicated promising interactions with key proteins involved in cancer progression and microbial resistance, supporting further exploration into these compounds as therapeutic agents .

Mecanismo De Acción

The mechanism of action of S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate involves its interaction with specific molecular targets:

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole core structure but lacks the ethanethioate group.

2-Amino-4-phenylthiazole: Similar thiazole structure but with different substituents on the phenyl ring.

Uniqueness

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is unique due to the presence of both the thiazole ring and the ethanethioate group, which contribute to its distinct chemical reactivity and biological activity .

Actividad Biológica

S-(2-((4-(4-bromophenyl)thiazol-2-yl)amino)-2-oxoethyl) ethanethioate is a derivative of thiazole compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 4-(4-bromophenyl)thiazol-2-amine with various acylating agents. The resulting thiazole derivatives are characterized by their unique structural features, which contribute to their biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 4-(4-bromophenyl)-thiazol-2-amine exhibit promising antimicrobial properties. The following table summarizes the antimicrobial activity of selected derivatives:

| Compound | Antimicrobial Activity | Comparison Standard | Activity Level |

|---|---|---|---|

| p1 | Effective against E. coli | Norfloxacin | Comparable |

| p2 | Effective against S. aureus | Fluconazole | Comparable |

| p3 | Moderate activity against C. albicans | Fluconazole | Lower |

| p4 | Effective against P. aeruginosa | Norfloxacin | Comparable |

In vitro studies using the turbidimetric method revealed that compounds p2 and p3 showed significant antimicrobial effects, comparable to standard antibiotics such as norfloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma (MCF7). The following findings were noted:

- Cell Viability Assays : The Sulforhodamine B (SRB) assay indicated that compound p2 exhibited the highest cytotoxicity with an IC50 value comparable to 5-fluorouracil, a standard chemotherapeutic agent .

- Mechanism of Action : Further investigations revealed that these compounds induce apoptosis in cancer cells, primarily through the inhibition of key signaling pathways associated with cell proliferation and survival .

- Molecular Docking Studies : Molecular docking analyses showed that the synthesized thiazole derivatives bind effectively to targets such as VEGFR-2, which is crucial for tumor angiogenesis. Compound p4 demonstrated a binding affinity similar to Sorafenib, underscoring its potential as an anticancer agent .

Case Studies

A notable study involved the synthesis and evaluation of a series of thiazole derivatives, including this compound. The study highlighted:

- In vivo Efficacy : In animal models, these derivatives showed significant tumor reduction compared to control groups.

- ADME Profile : The pharmacokinetic properties were assessed using computational models, indicating favorable absorption, distribution, metabolism, and excretion (ADME) characteristics for several derivatives .

Propiedades

IUPAC Name |

S-[2-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] ethanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O2S2/c1-8(17)19-7-12(18)16-13-15-11(6-20-13)9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMJMDZYRDKFSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.